(S)-prothioconazole

Enantioselective Bioactivity Fusarium Head Blight Mycelial Growth Inhibition

Racemic prothioconazole data obscures true environmental risk: S-prothioconazole dominates aged residues but is 6-262× less fungicidal than the R-enantiomer, while exhibiting higher bioaccumulation and toxicity to non-target organisms. Relying on racemic specifications yields inaccurate dose-response and fate models. • S-enantiomer is the dominant soil residue over time due to preferential R-enantiomer degradation • 2.2× more toxic to Daphnia magna; 2.3× greater algal growth inhibition vs. R-form • Essential CRM for chiral LC-MS/MS method validation per evolving enantiomer-specific MRL guidance High-purity (S)-prothioconazole enables accurate enantiomeric fraction quantification for regulatory-compliant environmental risk assessment.

Molecular Formula C14H15Cl2N3OS
Molecular Weight 344.3 g/mol
Cat. No. B1253194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-prothioconazole
Molecular FormulaC14H15Cl2N3OS
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl
InChIInChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1
InChIKeyMNHVNIJQQRJYDH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Prothioconazole Stereospecific Activity


(S)-prothioconazole is one of two enantiomers of the chiral triazole fungicide prothioconazole, a systemic demethylase inhibitor (DMI) widely used in agriculture to control a broad spectrum of fungal pathogens, most notably Fusarium head blight (FHB) in cereals [1]. While commercial formulations typically consist of the racemic mixture, the enantiomers exhibit profound stereoselectivity in bioactivity, metabolism, and environmental fate [2]. This compound is of specific scientific and industrial interest not as a standalone product, but as the 'less active' component in the racemate, making its accurate quantification and study critical for understanding the true efficacy, residue profile, and ecological impact of prothioconazole-based applications [3].

Why (S)-Prothioconazole Data Differs from Racemic


Procurement or research relying solely on racemic prothioconazole specifications obscures critical performance and risk variables. The enantiomers are not functionally equivalent: the R-(-)-enantiomer demonstrates 6-262 times greater fungicidal potency than the S-(+)-enantiomer across various fungal species [1]. Consequently, the S-enantiomer is a major component of the applied product but contributes minimally to target-site efficacy, while its distinct degradation kinetics and higher bioaccumulation potential in non-target organisms create a unique environmental persistence and toxicity profile [2]. Using racemic material assumes a 1:1 contribution, which is demonstrably false. Therefore, scientific studies requiring accurate dose-response relationships, environmental fate modeling, or residue analysis must differentiate and quantify the S-enantiomer specifically, as its presence in a sample is not a proxy for proportional bioactivity or risk [3].

Quantitative Evidence for (S)-Prothioconazole


Fungicidal Potency Deficit vs. R-Enantiomer

In vitro fungicidal assays against F. graminearum, the primary causal agent of Fusarium head blight, demonstrate a stark potency difference between the two prothioconazole enantiomers. The R-(-)-enantiomer exhibits 9.12 to 17.73 times higher fungicidal activity than the S-(+)-enantiomer across all tested conditions, confirming that the S-enantiomer is the significantly less active component of the racemic mixture [1]. This is further corroborated by a broader study across multiple pathogenic fungi, where R-prothioconazole was 6-262 times more potent than S-prothioconazole, highlighting the consistent and substantial activity deficit of the S-form [2].

Enantioselective Bioactivity Fusarium Head Blight Mycelial Growth Inhibition

Preferential Soil Degradation and Enrichment

In soil dissipation studies, prothioconazole degradation is stereoselective. Across five different soil types, R-prothioconazole was degraded preferentially over S-prothioconazole, as indicated by enantiomeric fraction (EF) values consistently greater than 0.5 [1]. This preferential degradation leads to a relative enrichment of the less active S-enantiomer in the soil residue profile over time. The overall half-life of the racemate in these soils ranged from 3.45 to 9.90 days, but the half-lives of the individual enantiomers differ, with S-prothioconazole being more persistent [1]. Another study confirms that R-prothioconazole is preferentially degraded with a half-life within 6 days, further supporting the relative accumulation of the S-form [2].

Enantioselective Degradation Soil Half-Life Environmental Fate

Acute Algal Toxicity vs. R-Enantiomer

In acute toxicity tests with the green alga Scenedesmus obliquus, a key primary producer in aquatic ecosystems, S-(+)-prothioconazole demonstrated significantly higher toxicity than the R-(-)-enantiomer. The 72-hour EC50 value for growth inhibition was 7.85 mg·L⁻¹ for S-(+)-PTC, compared to 16.53 mg·L⁻¹ for R-(-)-PTC, indicating that the S-enantiomer is over twice as toxic to this algal species [1]. The racemic mixture (Rac-PTC) had an intermediate EC50 of 8.15 mg·L⁻¹, which is closer to the more toxic S-enantiomer, highlighting that the presence of the S-form disproportionately influences the overall toxicity of the racemate [1].

Enantioselective Toxicity Aquatic Ecotoxicology Algal Growth Inhibition

Preferential Earthworm Bioaccumulation

In earthworm (Eisenia fetida) bioaccumulation studies, the uptake of prothioconazole enantiomers from soil was found to be enantioselective. S-prothioconazole was preferentially accumulated in earthworm tissues over R-prothioconazole [1]. A more recent study on E. foetida confirmed this, showing that not only was S-(+)-PTZ preferentially accumulated, but its major metabolite, S-(-)-prothioconazole-desthio, also reached significantly higher concentrations in the worms than its R-(+)-counterpart, peaking at day 14 of exposure [2]. This preferential accumulation was concurrent with greater induction of oxidative stress by the S-enantiomers [2].

Enantioselective Bioaccumulation Soil Ecotoxicology Non-target Organisms

Field Efficacy Against Fusarium Head Blight

While this evidence pertains to the racemic mixture (the primary commercial form containing S-prothioconazole), it establishes the baseline performance of the prothioconazole class relative to a key competitor. A multivariate meta-analysis of over 100 fungicide trials showed that prothioconazole alone provided a mean 48% control of Fusarium head blight index (IND) and 43% reduction in the mycotoxin deoxynivalenol (DON), significantly outperforming tebuconazole, which achieved 40% IND control and only 23% DON reduction [1]. A separate multi-year field study in Italy confirmed that prothioconazole-based treatments reduced FHB severity by 39-93% and DON by 40-91%, whereas tebuconazole treatments were less effective [2].

Field Efficacy Fusarium Head Blight Deoxynivalenol (DON) Crop Yield

Application Scenarios for (S)-Prothioconazole


Enantioselective Analytical Method Development

Regulatory agencies are increasingly requiring data on the fate and behavior of individual pesticide enantiomers. As S-prothioconazole is the less active but more environmentally persistent and bioaccumulative enantiomer [1][2], analytical chemists and residue laboratories require high-purity S-prothioconazole as a certified reference material. It is essential for developing and validating chiral LC-MS/MS methods to accurately quantify the enantiomeric fraction (EF) in food, soil, and water samples, thereby ensuring compliance with evolving Maximum Residue Limit (MRL) regulations that may move toward enantiomer-specific risk assessments.

Stereoselective Metabolism and Toxicity Research

Fundamental research into why S-prothioconazole exhibits significantly lower fungicidal activity (6-262 times less potent than the R-enantiomer) [1] and yet higher toxicity to non-target organisms like algae and earthworms [2][3] relies on access to the isolated enantiomer. Studies using pure S-prothioconazole are necessary to elucidate its specific binding affinity to fungal CYP51 versus its interaction with non-target enzymatic pathways, and to investigate the toxicokinetics driving its preferential accumulation and metabolism in model organisms, without confounding effects from the active R-enantiomer.

Environmental Fate Modeling and Risk Assessment

Accurate environmental risk assessment cannot rely on racemic dissipation data. Because R-prothioconazole degrades preferentially in soil, S-prothioconazole becomes the dominant residue over time [1]. Environmental modelers and regulatory scientists need enantiomer-specific degradation rates (half-lives) and partition coefficients. Procuring S-prothioconazole allows for the generation of these critical input parameters, enabling the development of more accurate predictive models for groundwater contamination, soil accumulation, and the assessment of long-term ecological risks, particularly to soil-dwelling and aquatic invertebrates where S-enantiomer toxicity and bioaccumulation are heightened [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-prothioconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.